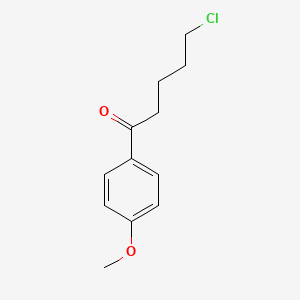

5-Chloro-1-(4-methoxyphenyl)-1-oxopentane

Description

Overview of Phenone Derivatives in Organic Synthesis and Medicinal Chemistry

Phenone derivatives, characterized by a carbonyl group attached to a phenyl ring, are a cornerstone of organic and medicinal chemistry. This structural motif is present in numerous biologically active natural products and synthetic compounds. In medicinal chemistry, the phenone scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. researchgate.net

For instance, acetophenone (B1666503) derivatives have been investigated as potent inhibitors of various enzymes, including monoamine oxidase B (MAO-B), which is a target for the treatment of neurodegenerative diseases. researchgate.netrsc.org The versatility of the phenone structure allows for the introduction of various substituents on the aromatic ring and the alkyl chain, enabling the fine-tuning of their biological activity.

Significance of Halogenated Ketones in Advanced Synthesis

Halogenated ketones are highly valuable intermediates in organic synthesis due to the enhanced reactivity of the carbon-halogen bond, which is activated by the adjacent carbonyl group. This feature makes them susceptible to nucleophilic substitution and elimination reactions, providing pathways to a wide array of other compounds. mdpi.com

Specifically, ω-halogenated ketones, such as 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, are precursors for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. The terminal halogen can react with a nucleophile, which can be introduced or generated at another position in the molecule, to form cyclic structures that are prevalent in many pharmaceutical agents.

Contextualization within Methoxyphenyl-Substituted Compounds

The presence of a methoxy (B1213986) group on the phenyl ring significantly influences the electronic and steric properties of a molecule. In the case of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, the para-methoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring in subsequent reactions.

In the context of medicinal chemistry, the methoxy group can impact a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The substitution pattern of methoxy groups on an aromatic ring can influence the biological activity of a compound. For example, some methoxy-substituted chalcones and other phenyl ketones have shown promising pharmacological actions. nih.gov

Interactive Data Table: Properties of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane | 949-06-4 | C₁₂H₁₅ClO₂ | 226.70 | ω-Halogenated ketone, Phenone derivative, Methoxyphenyl group |

| 5-Chloro-1-(4-chlorophenyl)-1-oxopentane | 945-97-1 | C₁₁H₁₂Cl₂O | 231.12 | Di-chlorinated analog |

| 5-Chloro-4-oxopentanoic acid | 13051-49-5 | C₅H₇ClO₃ | 150.56 | Related halogenated keto-acid |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-(4-methoxyphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSTYNWZWNOXOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507608 | |

| Record name | 5-Chloro-1-(4-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-06-4 | |

| Record name | 5-Chloro-1-(4-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 1 4 Methoxyphenyl 1 Oxopentane

Established Synthetic Routes for 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane and Analogues

The construction of the target molecule hinges on forming a carbon-carbon bond between the aromatic ring and the five-carbon acyl chain.

The most prominent method for synthesizing 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane is the Friedel-Crafts acylation. numberanalytics.comtamu.edu This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. msu.edu In this specific synthesis, the aromatic substrate is anisole (B1667542) (methoxybenzene), and the acyl group is derived from 5-chloropentanoic acid.

The reaction is typically carried out by first converting 5-chloropentanoic acid into a more reactive acylating agent, such as 5-chlorovaleryl chloride. This acyl halide then reacts with anisole in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). numberanalytics.comtamu.edu The Lewis acid activates the acyl chloride, facilitating the formation of an acylium ion, a potent electrophile. numberanalytics.com The electron-rich anisole ring then attacks the acylium ion, leading to the formation of an aryl ketone. libretexts.org Due to the activating, ortho-para directing nature of the methoxy (B1213986) group on the anisole ring, the acylation predominantly occurs at the para position, yielding the desired 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane. youtube.com

Table 1: Key Components in Friedel-Crafts Acylation for 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane Synthesis

| Role | Compound | Rationale |

| Aromatic Substrate | Anisole | The methoxy group activates the benzene (B151609) ring for electrophilic substitution. libretexts.org |

| Acylating Agent | 5-Chlorovaleryl chloride | Provides the five-carbon chain with the terminal chloro group. |

| Catalyst | Aluminum chloride (AlCl₃) | A strong Lewis acid that generates the reactive acylium ion electrophile. numberanalytics.com |

| Solvent | Dichloromethane (B109758) | An inert solvent commonly used for Friedel-Crafts reactions. youtube.com |

While Friedel-Crafts acylation is the standard, alternative strategies, often employed for the synthesis of complex analogues, could be adapted for 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane. Palladium-mediated cross-coupling reactions, such as the Suzuki or Stille couplings, represent a powerful alternative for forming aryl-ketone linkages. researchgate.net For instance, a synthetic route could potentially involve the coupling of an organometallic derivative of anisole with an activated form of 5-chloropentanoic acid.

Additionally, condensation reactions could provide another pathway. The synthesis of related isoxazole (B147169) heterocycles has been achieved through ketone addition reactions involving chalcone (B49325) intermediates, which are α,β-unsaturated ketones. wpmucdn.com A retrosynthetic analysis might envision a pathway where the pentanone chain is constructed or modified through such condensation strategies prior to or after attachment to the methoxyphenyl group.

The structure of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane itself is achiral, meaning it does not have a non-superimposable mirror image. Therefore, enantioselective synthesis—the preferential formation of one enantiomer over another—is not a direct consideration for its preparation.

However, in the synthesis of analogues or derivatives where chiral centers are introduced, stereoselectivity becomes crucial. For example, if the pentanone chain were to be substituted, creating a stereocenter, methods for controlling the stereochemical outcome would be necessary. Research into the enantioselective hydrogenation of related γ-halo-β-keto esters using ruthenium catalysts under neutral conditions highlights a potential strategy for creating chiral derivatives. rsc.org Furthermore, the synthesis of chiral 1,4-benzoxazepines has been achieved through the enantioselective desymmetrization of oxetanes catalyzed by chiral acids, demonstrating a sophisticated approach to controlling stereochemistry in related ring systems that could inspire future work on chiral analogues of the target compound. nih.gov

Precursor Chemistry and Intermediate Transformations

The success of the synthesis is critically dependent on the preparation and properties of the starting materials.

5-Chloropentanoic acid, also known as 5-chlorovaleric acid, is the key precursor for the five-carbon side chain. chemicalbook.com It is a liquid at room temperature with a molecular weight of 136.58 g/mol . For its use in Friedel-Crafts acylation, this carboxylic acid must be converted into a more reactive derivative. The most common transformation is its reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, 5-chlorovaleryl chloride. This conversion is a standard procedure in organic synthesis that significantly enhances the electrophilicity of the carbonyl carbon, making it suitable for acylating the aromatic ring. libretexts.org The properties and synthesis of 5-chloropentanoic acid itself are well-documented, with one method involving the oxidation of cyclopentanone (B42830) followed by treatment with copper(II) chloride. google.com

Table 2: Properties of 5-Chloropentanoic Acid

| Property | Value |

| Synonym | 5-Chlorovaleric acid |

| CAS Number | 1119-46-6 |

| Molecular Formula | Cl(CH₂)₄COOH |

| Molecular Weight | 136.58 g/mol |

| Form | Liquid |

| Melting Point | 18 °C |

| Density | 1.170 g/mL at 20 °C |

The aromatic precursor, anisole, plays a critical role in the synthesis. The methoxy (-OCH₃) group attached to the benzene ring is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org This activation occurs because the oxygen atom can donate a lone pair of electrons to the aromatic pi system through resonance, thereby stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. msu.edu

This electron-donating effect also dictates the regioselectivity of the reaction. The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the ring. youtube.comlibretexts.org In the acylation of anisole, the para-substituted product, 4-methoxyacetophenone (in the case of acetylation), is typically the major product. youtube.com This preference is largely due to steric hindrance; the bulky acyl group and catalyst complex can more easily approach the less hindered para position. This directing effect is fundamental to achieving a high yield of the desired isomer, 5-Chloro-1-(4-methoxyphenyl) -1-oxopentane. youtube.comlibretexts.org

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane. Key parameters that are typically fine-tuned include the choice of catalytic system, solvent, and reaction temperature.

Catalytic Systems in the Synthesis of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane

A variety of catalysts can be employed for the Friedel-Crafts acylation of anisole. These can be broadly categorized into homogeneous Lewis acids and heterogeneous solid acid catalysts.

Homogeneous Lewis Acid Catalysts:

Traditional Friedel-Crafts acylations often utilize stoichiometric amounts of Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂). ijcps.org These catalysts are effective in activating the acyl chloride and promoting the reaction. However, their use is associated with several drawbacks, including the generation of significant amounts of corrosive waste during workup and the difficulty in catalyst recovery and reuse. acs.org

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Acetyl chloride | Dichloromethane | 0 to rt | High | ijcps.org |

| FeCl₃ | Benzoyl chloride | Not specified | Not specified | Good | frontiersin.org |

| ZnCl₂ | Various | Not specified | Not specified | Moderate to Good | ijcps.org |

This table presents analogous data for the acylation of anisole with different acylating agents to illustrate the relative effectiveness of common Lewis acid catalysts.

Heterogeneous Solid Acid Catalysts:

To address the environmental and practical issues of homogeneous catalysts, significant research has focused on the development of heterogeneous solid acid catalysts. Zeolites, such as HBEA and H-Beta, have emerged as promising alternatives. frontiersin.orgutm.my Their advantages include high activity, shape selectivity (favoring the formation of the para isomer), and ease of separation and recycling. ijcps.org Zeolites possess both Brønsted and Lewis acid sites that can catalyze the acylation reaction. researchgate.net The catalytic activity is influenced by the Si/Al ratio, pore structure, and the density of acid sites. utm.my

| Catalyst | Acylating Agent | Temperature (°C) | Conversion (%) | p-Selectivity (%) | Reference |

| HBEA Zeolite | Benzoyl chloride | 120 | up to 83 | 93-96 | frontiersin.orgnih.gov |

| H-Beta Zeolite | Propionic anhydride (B1165640) | Not specified | High | High | utm.my |

| Mordenite | Acetic anhydride | 150 | >99 | >99 | scirp.org |

This table showcases the performance of various zeolite catalysts in the acylation of anisole, demonstrating their potential for the synthesis of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane.

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are critical for optimizing the yield and selectivity of the Friedel-Crafts acylation.

Solvent Effects:

The solvent plays a multifaceted role in the reaction. It must dissolve the reactants and catalyst, and its polarity can influence the reaction rate and the stability of the intermediates. Common solvents for Friedel-Crafts acylation include chlorinated hydrocarbons like dichloromethane and nitrobenzene. researchgate.net The polarity of the solvent can affect the product distribution; for instance, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents can lead to the thermodynamic product. For the acylation of anisole, the primary goal is to achieve high para-selectivity, which can be influenced by the solvent's ability to solvate the reaction intermediates.

| Solvent | Polarity | Typical Use |

| Dichloromethane | Polar aprotic | Common solvent for AlCl₃-catalyzed reactions |

| Nitrobenzene | Polar aprotic | Can increase reaction rates but is toxic |

| Carbon disulfide | Non-polar | Less common due to toxicity and low boiling point |

This table provides a general overview of solvents used in Friedel-Crafts acylation and their characteristics.

Temperature Control:

Temperature is a critical parameter that must be carefully controlled. Friedel-Crafts acylations are often exothermic, and insufficient cooling can lead to side reactions and reduced yields. youtube.com The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or heated to drive the reaction to completion. ijcps.org Studies on the acylation of other aromatic compounds have shown that while an increase in temperature can enhance the reaction rate, it may not significantly affect the product selectivity within a certain range. researchgate.net However, excessively high temperatures can lead to decomposition of the product or catalyst. The optimal temperature profile depends on the specific catalyst and solvent system being used. For instance, zeolite-catalyzed reactions often require higher temperatures (e.g., 120-150 °C) compared to those using traditional Lewis acids. nih.govscirp.org

Green Chemistry Principles in the Synthesis of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane

The application of green chemistry principles to the synthesis of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane aims to reduce the environmental impact of the manufacturing process. This involves the use of more environmentally benign catalysts and solvents, as well as developing more efficient and waste-minimizing reaction protocols.

Use of Recyclable Heterogeneous Catalysts:

Solvent-Free and Alternative Solvent Systems:

Another important green chemistry approach is the reduction or elimination of volatile organic solvents. Research has shown that Friedel-Crafts acylation of anisole can be performed under solvent-free conditions, using one of the reactants as the solvent. chemijournal.comresearchgate.net This significantly reduces the environmental footprint of the reaction. Additionally, the use of greener solvent alternatives, such as deep eutectic solvents (DES), is gaining traction. rsc.org For example, a deep eutectic solvent formed between choline (B1196258) chloride and zinc chloride has been shown to act as both a catalyst and a green solvent for the acylation of anisole, offering high yields and easy recycling of the catalytic system. rsc.org

Alternative Reaction Promoters:

Efforts are also being made to develop metal- and halogen-free methodologies. For instance, methanesulfonic anhydride has been reported as a promoter for Friedel-Crafts acylations, allowing for the preparation of aryl ketones in good yields with minimal, non-metallic, and non-halogenated waste.

These green chemistry approaches offer promising avenues for the sustainable synthesis of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane and other valuable aromatic ketones.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 1 4 Methoxyphenyl 1 Oxopentane

Reactions Involving the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and lone pairs of electrons on the oxygen atom, is susceptible to a variety of reactions, including nucleophilic additions, oxidations, and reductions.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. organic-chemistry.org The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center that is readily attacked by nucleophiles. organic-chemistry.org

One of the most common and synthetically useful nucleophilic addition reactions is the Grignard reaction. nih.gov Grignard reagents (R-MgX) are potent nucleophiles that add to the carbonyl carbon of ketones to form tertiary alcohols upon acidic workup. organic-chemistry.orgrsc.org In the case of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, the Grignard reagent would add to the ketone carbonyl. It is important to note that Grignard reagents are also strong bases and can react with the chlorinated part of the molecule, potentially leading to side products through elimination or substitution, although addition to the ketone is generally faster. rsc.org

The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation in an acidic workup step yields the final alcohol product. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions to Ketones

| Reactant | Nucleophile/Reagent | Product | Reference |

|---|---|---|---|

| Ketone | Grignard Reagent (RMgX) | Tertiary Alcohol | organic-chemistry.org |

| Ketone | Hydride Ion (from NaBH₄ or LiAlH₄) | Secondary Alcohol | wikipedia.org |

| Ketone | Cyanide Ion (from HCN) | Cyanohydrin | researchgate.net |

Oxidation Reactions

The oxidation of ketones can proceed via several pathways, often leading to the insertion of an oxygen atom adjacent to the carbonyl group, resulting in the formation of an ester. This transformation is known as the Baeyer-Villiger oxidation. organic-chemistry.org Common reagents for this reaction include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.org

The mechanism of the Baeyer-Villiger oxidation involves the nucleophilic addition of the peroxy acid to the carbonyl carbon, forming a Criegee intermediate. This is followed by the migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent oxygen atom, with the concurrent cleavage of the weak oxygen-oxygen bond of the peroxy acid. The migratory aptitude of the substituent generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, the 4-methoxyphenyl (B3050149) group would be expected to migrate in preference to the chlorobutyl group, leading to the formation of 4-chlorobutyl 4-methoxybenzoate.

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Aryl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

Reduction Reactions

The ketone functional group in 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orglscollege.ac.in These reagents act as a source of hydride ions (H⁻), which are strong nucleophiles. lscollege.ac.in

The reduction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. wikipedia.org This results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during the workup step (often with water or a mild acid) to yield the corresponding secondary alcohol, 1-(4-methoxyphenyl)-5-chloropentan-1-ol. wikipedia.orglscollege.ac.in

While both NaBH₄ and LiAlH₄ can reduce the ketone, LiAlH₄ is a much stronger reducing agent and can also reduce the alkyl chloride to an alkane, although this reaction is generally slower than the reduction of the ketone. lscollege.ac.in Therefore, by carefully selecting the reducing agent and controlling the reaction conditions, it is possible to achieve selective reduction of the ketone functionality.

Reactions at the Chlorinated Alkyl Chain

The presence of a chlorine atom on the terminal carbon of the pentyl chain introduces another site of reactivity. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack, as well as providing a leaving group for elimination reactions.

Nucleophilic Substitution Reactions

The primary alkyl chloride in 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane is susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. This is due to the unhindered nature of the primary carbon bearing the chlorine atom.

A notable reaction of γ-chloro ketones is their ability to undergo intramolecular nucleophilic substitution to form cyclopropyl (B3062369) ketones. masterorganicchemistry.com In the presence of a strong base, a proton is abstracted from the α-carbon (the carbon adjacent to the ketone), forming an enolate. This enolate then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction, leading to the formation of a cyclopropane (B1198618) ring. For 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, this would result in the formation of 1-cyclopropyl-1-(4-methoxyphenyl)ethanone.

Table 3: Intramolecular Cyclization of a γ-Chloro Ketone

| Starting Material | Base | Product |

|---|---|---|

| 5-Chloro-2-pentanone | Sodium Hydroxide | Methyl cyclopropyl ketone |

This type of reaction is a powerful tool for the synthesis of cyclopropane derivatives.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane can undergo an elimination reaction to form an alkene. This reaction, also known as dehydrohalogenation, involves the removal of a hydrogen atom from the β-carbon (the carbon adjacent to the one bearing the chlorine) and the chlorine atom. bits-pilani.ac.in

The mechanism of elimination can be either E1 (unimolecular) or E2 (bimolecular), depending on the reaction conditions. bits-pilani.ac.in For a primary alkyl halide like the one in the target molecule, the E2 mechanism is generally favored, especially with a strong, sterically hindered base. bits-pilani.ac.in The E2 mechanism is a concerted process where the base abstracts a proton from the β-carbon at the same time as the chlorine atom leaves, forming a double bond. bits-pilani.ac.in

The use of a strong, bulky base such as potassium tert-butoxide would favor the E2 pathway and minimize competing Sₙ2 reactions. The expected product would be 1-(4-methoxyphenyl)pent-4-en-1-one.

Table 4: Factors Favoring E1 versus E2 Mechanisms

| Factor | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |

| Base | Weak base | Strong, concentrated base |

| Solvent | Polar protic | Aprotic or less polar |

| Kinetics | Unimolecular (rate = k[substrate]) | Bimolecular (rate = k[substrate][base]) |

Reactions Involving the Methoxyphenyl Group

The 4-methoxyphenyl group is an electron-rich aromatic system, a feature that significantly influences its reactivity. The methoxy (B1213986) (-OCH₃) substituent is a powerful activating group and directs incoming electrophiles to specific positions on the aromatic ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would introduce a nitro group (-NO₂) onto the aromatic ring, while halogenation would add a halogen atom (e.g., Br, Cl). The specific conditions for these reactions, such as the choice of reagent and catalyst, would determine the outcome and yield of the ortho-substituted product.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane

| Reaction Type | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 5-Chloro-1-(3-nitro-4-methoxyphenyl)-1-oxopentane |

| Bromination | Br⁺ | 1-(3-Bromo-4-methoxyphenyl)-5-chloro-1-oxopentane |

The methyl ether of the methoxyphenyl group can be cleaved to yield the corresponding phenol (B47542), a transformation known as demethylation. This reaction is typically achieved under strong acidic or nucleophilic conditions. A variety of reagents are effective for the demethylation of aryl methyl ethers.

One of the most common and effective reagents for this purpose is boron tribromide (BBr₃). The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Subsequent hydrolysis yields the phenol. Other reagents that can be employed for demethylation include strong protic acids like HBr and HI, or nucleophilic reagents such as thiolates in the presence of a base. The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, aluminum chloride (AlCl₃) in the presence of a scavenger can also effect demethylation, often with regioselectivity in more complex systems.

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | General Conditions | Product after Hydrolysis |

|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., DCM), low temperature to room temperature | 5-Chloro-1-(4-hydroxyphenyl)-1-oxopentane |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 5-Chloro-1-(4-hydroxyphenyl)-1-oxopentane |

Cyclization and Rearrangement Pathways

The bifunctional nature of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, possessing both an activated aromatic ring and an electrophilic alkyl chain, makes it a prime candidate for intramolecular reactions, particularly cyclization.

The most probable cyclization pathway is an intramolecular Friedel-Crafts acylation. Under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), an acylium ion intermediate can be formed at the terminus of the pentanoyl chain. This electrophile can then attack the electron-rich methoxyphenyl ring. Due to the directing effect of the methoxy group, the cyclization is expected to occur at the ortho position (C-3) to the methoxy group, leading to the formation of a six-membered ring. This type of reaction is a common method for the synthesis of tetralone derivatives. The product of this intramolecular cyclization would be 7-methoxy-1-tetralone.

The reaction sequence involves the initial formation of a complex between the Lewis acid and the terminal chlorine atom, facilitating its departure and the generation of a primary carbocation. This carbocation can then rearrange to a more stable secondary carbocation before cyclizing, or more likely, the acylium ion is formed directly which then undergoes electrophilic aromatic substitution. The subsequent workup would yield the final tetralone product. The efficiency of this cyclization is dependent on the reaction conditions, including the choice of Lewis acid and the solvent. Polyphosphoric acid (PPA) is also a common reagent for promoting such cyclizations.

Table 3: Predicted Product of Intramolecular Cyclization

| Reaction Type | Catalyst/Reagent | Predicted Product |

|---|

Advanced Spectroscopic and Structural Characterization of 5 Chloro 1 4 Methoxyphenyl 1 Oxopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, the spectrum is predicted to show distinct signals for the aromatic, methoxy (B1213986), and aliphatic protons.

The 4-methoxyphenyl (B3050149) group gives rise to two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy group (H-3' and H-5') are shielded and appear upfield, while the protons ortho to the electron-withdrawing carbonyl group (H-2' and H-6') are deshielded and appear downfield. The methoxy group itself is expected to produce a sharp singlet around 3.89 ppm.

The aliphatic chain protons exhibit predictable multiplicities based on their neighboring protons. The methylene (B1212753) group adjacent to the carbonyl (H-2) is deshielded and appears as a triplet. The terminal methylene group adjacent to the chlorine atom (H-5) is also deshielded and appears as a triplet. The two central methylene groups (H-3 and H-4) would appear as a complex multiplet resulting from overlapping signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' | 7.95 | Doublet (d) | 2H |

| H-3', H-5' | 6.95 | Doublet (d) | 2H |

| -OCH₃ | 3.89 | Singlet (s) | 3H |

| H-5 (-CH₂Cl) | 3.58 | Triplet (t) | 2H |

| H-2 (-COCH₂-) | 3.01 | Triplet (t) | 2H |

| H-3, H-4 | 1.80-2.00 | Multiplet (m) | 4H |

Carbon-13 NMR (¹³C NMR) Structural Elucidation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The carbonyl carbon (C-1) is the most deshielded, appearing significantly downfield, typically above 195 ppm. nih.gov The aromatic carbons show distinct signals, with the carbon bearing the methoxy group (C-4') being highly deshielded, and the carbon attached to the carbonyl group (C-1') also appearing downfield. The aliphatic carbons appear in the upfield region, with their chemical shifts influenced by the adjacent electronegative oxygen and chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 198.5 |

| C-4' (Ar-OCH₃) | 163.8 |

| C-1' (Ar-C=O) | 130.5 |

| C-2', C-6' | 130.3 |

| C-3', C-5' | 113.9 |

| -OCH₃ | 55.6 |

| C-5 (-CH₂Cl) | 44.8 |

| C-2 (-COCH₂-) | 37.9 |

| C-3 | 28.5 |

| C-4 | 22.1 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the connectivity of the aliphatic chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each carbon signal in the aliphatic region (C-2, C-3, C-4, C-5) by correlating them to their corresponding proton signals (H-2, H-3, H-4, H-5).

From the aromatic protons H-2' and H-6' to the carbonyl carbon C-1.

From the methylene protons H-2 to the carbonyl carbon C-1.

From the methoxy protons (-OCH₃) to the aromatic carbon C-4'.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane (C₁₂H₁₅ClO₂), the molecular weight is 226.70 g/mol .

The mass spectrum would exhibit a characteristic molecular ion peak (M⁺) cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would show an M⁺ peak at m/z 226 and an M+2 peak at m/z 228, with a relative intensity of about 3:1.

The fragmentation of the molecule is dictated by its functional groups. The primary fragmentation is expected to be α-cleavage on either side of the carbonyl group.

Acylium Ion Formation: Cleavage between C-1 and C-2 would generate a highly stable 4-methoxybenzoyl cation, which would be observed as a prominent peak at m/z 135.

Loss of the Side Chain: The alternative α-cleavage, involving the bond between the carbonyl carbon and the aromatic ring, could lead to the loss of the 4-methoxyphenyl radical, though this is typically less favored.

McLafferty Rearrangement: While possible, a classic McLafferty rearrangement is less likely due to the stability of the competing α-cleavage pathway.

Other Fragments: Loss of the terminal chlorine atom or cleavage along the alkyl chain would produce other smaller fragments.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 226/228 | [C₁₂H₁₅ClO₂]⁺ | Molecular Ion (M⁺, M+2) |

| 135 | [CH₃OC₆H₄CO]⁺ | α-cleavage at C1-C2 |

| 107 | [CH₃OC₆H₄]⁺ | Loss of CO from m/z 135 |

| 77 | [C₆H₅]⁺ | Loss of methoxy radical from aromatic fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The spectrum of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane would be dominated by a strong absorption from the carbonyl group.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1685-1665 cm⁻¹, characteristic of an aryl ketone.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong absorption band around 1260-1240 cm⁻¹ (asymmetric stretch) and another near 1050-1020 cm⁻¹ (symmetric stretch).

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching within the benzene ring is observed as multiple bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches: These will be visible as absorptions just below 3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond will show a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic |

| ~1680 | C=O stretch | Aryl Ketone |

| 1600, 1510, 1460 | C=C stretch | Aromatic Ring |

| ~1250, ~1030 | C-O stretch | Aryl-alkyl ether |

| ~750-650 | C-Cl stretch | Alkyl Halide |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the crystalline form.

As of now, a single-crystal X-ray diffraction study for 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane has not been reported in the public domain. If a suitable single crystal were obtained and analyzed, the study would confirm the connectivity established by NMR and MS. Furthermore, it would provide valuable insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing arrangement. This information is critical for understanding the material's solid-state properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules. For 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, the UV-Vis spectrum is primarily dictated by the electronic transitions within its two main chromophoric units: the 4-methoxyphenyl group and the carbonyl group. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals. The principal transitions observed in this molecule are the π → π* (pi to pi star) and n → π* (n to pi star) transitions.

The aromatic ring of the 4-methoxyphenyl moiety is responsible for intense absorptions corresponding to π → π* transitions. Aromatic systems typically display two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid). The presence of substituents on the benzene ring, such as the methoxy group (-OCH₃) and the chloro-pentanoyl group, influences the position (λmax) and intensity (molar absorptivity, ε) of these bands. The methoxy group, acting as an auxochrome, typically causes a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands due to the extension of the conjugated system through its lone pair of electrons.

The carbonyl group (C=O) introduces a characteristic, albeit weak, absorption band in the UV region corresponding to the n → π* transition. This transition involves the excitation of a non-bonding electron from the oxygen atom to the anti-bonding π* orbital of the carbonyl double bond. These transitions are formally forbidden by symmetry rules, which results in their significantly lower intensity compared to π → π* transitions. The position of the n → π* absorption is sensitive to the polarity of the solvent; a hypsochromic (blue) shift is commonly observed in more polar solvents.

Detailed spectral analysis of the closely related compound, 4-Methoxyacetophenone, provides insight into the expected electronic transitions. ijrat.org Theoretical and experimental studies on 4-Methoxyacetophenone have identified several absorption bands. ijrat.org The most prominent absorptions are attributed to π → π* transitions of the aromatic system, while the lower energy, weaker absorption is assigned to the n → π* transition of the carbonyl group. ijrat.orgchegg.com

The expected UV-Vis absorption data for the chromophores present in 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, based on literature values for analogous structures, are summarized below.

Table 1: Expected UV-Vis Absorption Data and Electronic Transitions

| Chromophore/System | Transition Type | Expected λmax Range (nm) | Characteristics |

| 4-Methoxyphenyl | π → π* (K-band) | 270 - 280 | High intensity; associated with the conjugated system of the benzene ring and carbonyl group. |

| 4-Methoxyphenyl | π → π* (B-band) | 200 - 220 | Very high intensity; related to the benzene ring structure. |

| Carbonyl (C=O) | n → π* | 310 - 330 | Low intensity; symmetry-forbidden; sensitive to solvent polarity (shows blue shift in polar solvents). researchgate.net |

The primary high-intensity absorption band, often referred to as the K-band, arises from the π → π* transition within the conjugated system formed by the benzene ring and the carbonyl group. The methoxy substituent enhances this conjugation, leading to absorption at a longer wavelength compared to unsubstituted acetophenone (B1666503). A second, more intense B-band, characteristic of the benzene ring itself, is expected at a shorter wavelength. ijrat.org The low-intensity n → π* transition of the ketone's carbonyl group is anticipated at the longest wavelength, often appearing as a shoulder on the more intense π → π* band. chegg.com

Computational Chemistry and Theoretical Investigations of 5 Chloro 1 4 Methoxyphenyl 1 Oxopentane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, rooted in quantum mechanics, allow for the detailed examination of molecular orbitals, electron density distribution, and the prediction of chemical reactivity.

Molecular Orbital Analysis and Electronic Structure

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each orbital having a specific energy level. The distribution and energies of these orbitals, particularly the frontier molecular orbitals, are key to understanding a molecule's electronic properties and reactivity.

For 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, the electronic structure is largely influenced by the interplay between the electron-donating methoxy (B1213986) group on the phenyl ring and the electron-withdrawing carbonyl group. The lone pairs on the oxygen of the methoxy group can participate in resonance with the aromatic ring, increasing the electron density of the phenyl group. This, in turn, affects the electronic environment of the adjacent carbonyl group. The chlorine atom at the end of the pentane (B18724) chain introduces an inductive electron-withdrawing effect.

A hypothetical representation of the key molecular orbitals and their contributions is presented in the table below. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, indicating this region's propensity to donate electrons. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is likely centered around the carbonyl group and the C-Cl bond, suggesting these are the most probable sites for nucleophilic attack.

| Molecular Orbital | Primary Atomic Orbital Contributions | Energy (Illustrative, eV) | Description |

|---|---|---|---|

| LUMO+1 | π* orbitals of the phenyl ring | -0.5 | Anticipated higher energy unoccupied orbital. |

| LUMO | π* orbital of the C=O group, σ* orbital of the C-Cl bond | -1.2 | Primary site for accepting electrons (electrophilic center). |

| HOMO | π orbitals of the 4-methoxyphenyl ring | -6.5 | Primary site for donating electrons (nucleophilic center). |

| HOMO-1 | Lone pair orbitals of the carbonyl oxygen | -7.0 | Represents another potential site for electron donation. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one molecule and the LUMO of another. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

In the case of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, the HOMO-LUMO gap would indicate its susceptibility to various chemical reactions. The electron-donating methoxy group raises the energy of the HOMO, while the electron-withdrawing carbonyl and chloro groups lower the energy of the LUMO. This combined effect likely results in a moderately sized energy gap, suggesting that the molecule is reactive under appropriate conditions. FMO theory can be applied to predict its behavior in reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or nucleophilic addition to the carbonyl carbon.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a powerful computational method that relates the electronic properties of a molecule to its electron density. dntb.gov.ua DFT calculations can provide a more detailed picture of reactivity through the computation of various descriptors. researchgate.net These descriptors, such as the Fukui functions and the electrostatic potential map, help in identifying the most reactive sites within a molecule.

For 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, DFT studies would likely reveal the following:

Nucleophilic Attack: The carbonyl carbon and the carbon atom bonded to chlorine are expected to be the primary sites for nucleophilic attack. The electrostatic potential map would show these regions to be electron-deficient (blue or positive potential).

Electrophilic Attack: The oxygen atoms of the carbonyl and methoxy groups, as well as the aromatic ring (particularly at the ortho and para positions relative to the methoxy group), would be the most probable sites for electrophilic attack, indicated by electron-rich regions (red or negative potential) on the electrostatic potential map.

The table below summarizes the expected reactivity at different sites based on DFT principles.

| Atomic Site | Predicted Reactivity | Rationale based on DFT |

|---|---|---|

| Carbonyl Carbon | Susceptible to nucleophilic attack | Positive partial charge, significant LUMO coefficient |

| Carbon bonded to Chlorine | Susceptible to nucleophilic substitution | Positive partial charge due to inductive effect, contribution to LUMO |

| Carbonyl Oxygen | Susceptible to electrophilic attack/protonation | Negative partial charge, lone pair availability |

| Aromatic Ring | Susceptible to electrophilic substitution | High electron density due to the methoxy group, significant HOMO contribution |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about the conformational landscape and intermolecular interactions of a molecule.

Conformational Analysis

It is anticipated that the most stable conformers will seek to minimize steric hindrance. The large 4-methoxyphenyl group will likely adopt a conformation that places it away from the bulk of the alkyl chain. Furthermore, intramolecular interactions, such as dipole-dipole interactions between the carbonyl group and the C-Cl bond, will also influence the preferred geometry. The planarity of the benzoyl moiety is a key conformational feature, though some out-of-plane torsion is expected to alleviate steric strain.

Intermolecular Interactions

The nature of intermolecular interactions is crucial for understanding the physical properties of a substance, such as its boiling point, solubility, and crystal packing. For 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, several types of intermolecular forces are expected to be significant:

Dipole-Dipole Interactions: The polar carbonyl group and the C-Cl bond create permanent dipoles, leading to attractive interactions between molecules.

van der Waals Forces: These are present in all molecules and arise from temporary fluctuations in electron distribution. The large surface area of the molecule contributes to significant London dispersion forces.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings align. This is a common interaction in aromatic compounds and contributes to the stability of condensed phases.

Hydrogen Bonding (with other molecules): While the molecule itself cannot act as a hydrogen bond donor, the oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors if suitable donor molecules (e.g., water, alcohols) are present in the system.

Molecular dynamics simulations of a collection of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane molecules would allow for the quantification of these interactions and the prediction of its behavior in different environments.

In Silico Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of molecular characterization. These in silico techniques allow researchers to generate theoretical spectra that can be compared with experimental data, aiding in structural confirmation and the interpretation of complex spectral features. The primary methods for these predictions involve Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra are crucial for assigning chemical shifts and understanding the electronic environment of nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. By optimizing the molecular geometry of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane at a given level of theory (e.g., B3LYP/6-311++G(d,p)), the magnetic shielding tensors for each nucleus can be calculated. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Vibrational (Infrared) Spectroscopy: Computational methods can predict the infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. Following geometric optimization, a frequency calculation is performed. The resulting vibrational modes are analyzed to identify characteristic stretching and bending frequencies associated with the functional groups present in 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, such as the carbonyl (C=O) group, the aromatic ring, the C-O ether linkage, and the C-Cl bond. Theoretical frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method.

Electronic (UV-Visible) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Visible absorption spectra. This approach calculates the energies of electronic transitions from the ground state to various excited states. For 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, these calculations would reveal the wavelengths of maximum absorption (λmax) corresponding to transitions such as π → π* within the aromatic ring and n → π* associated with the carbonyl group. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band.

The following table illustrates how predicted spectroscopic data for 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane would be presented. Note: The values presented are hypothetical examples for illustrative purposes, as specific published data for this compound is unavailable.

| Spectroscopic Technique | Parameter | Predicted Value | Functional Group Assignment |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~198.0 | Carbonyl Carbon (C=O) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~163.5 | Aromatic C-O |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~130.3 | Aromatic C-H |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~55.5 | Methoxy Carbon (-OCH₃) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~44.8 | Chlorinated Carbon (-CH₂Cl) |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.95 | Aromatic Protons (ortho to C=O) |

| ¹H NMR | Chemical Shift (δ, ppm) | ~6.95 | Aromatic Protons (meta to C=O) |

| ¹H NMR | Chemical Shift (δ, ppm) | ~3.87 | Methoxy Protons (-OCH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1680 | C=O Stretch |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1260 | C-O-C Asymmetric Stretch |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~750 | C-Cl Stretch |

| UV-Vis Spectroscopy | λmax (nm) | ~275 | π → π* transition |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most favorable pathway, characterize transition states, and calculate activation energies. This knowledge is fundamental to understanding reaction kinetics and selectivity.

For reactions involving 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions at the carbonyl group, computational methods can be used to explore the step-by-step molecular transformations. acs.org

Methodology: The process typically involves the following steps:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products.

Frequency Analysis: A frequency calculation is performed on the optimized structures. A stable minimum (reactant or product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

The following table provides a hypothetical example of a computed energy profile for a nucleophilic substitution reaction of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane. Note: This table is for illustrative purposes and does not represent actual experimental or published computational data.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +22.5 | +24.0 |

| Products | -10.8 | -9.5 |

These computational approaches allow for a detailed examination of factors influencing the reaction, such as the role of solvents, the effect of catalysts, and the origins of stereoselectivity or regioselectivity. acs.org By comparing the Gibbs free energy of different potential pathways, the most likely reaction mechanism can be determined. acs.org

Derivatives and Analogues of 5 Chloro 1 4 Methoxyphenyl 1 Oxopentane: Synthesis and Characterization

Structure-Directed Synthesis of Novel Analogues

The generation of new analogues of 5-chloro-1-(4-methoxyphenyl)-1-oxopentane is systematically approached by modifying its three primary components: the phenyl ring, the alkyl chain, and the ketone group.

The aromatic core of the molecule is a prime target for modification, typically achieved by utilizing different substituted aromatic compounds in the initial acylation reaction. The Friedel-Crafts acylation, a fundamental method for synthesizing aryl ketones, allows for the introduction of a wide variety of substituents on the phenyl ring. nih.gov By starting with substituted anisoles or other benzene (B151609) derivatives, a range of analogues can be produced.

Key modifications include:

Altering Alkoxy Groups: Replacing the 4-methoxy group with other alkoxy moieties (e.g., ethoxy, propoxy) or hydroxyl groups can be achieved by using the corresponding substituted phenol (B47542) derivative as the starting material.

Introducing Different Substituents: A variety of functional groups such as alkyls, halogens, or nitro groups can be introduced onto the phenyl ring. For instance, reacting a substituted benzene with 5-chlorovaleryl chloride under Friedel-Crafts conditions yields the corresponding substituted 5-chloro-1-phenyl-1-oxopentane derivative. researchgate.net

Varying Substitution Patterns: The position of substituents on the phenyl ring (ortho, meta, or para) can be controlled by selecting the appropriate starting materials, leading to a diverse set of constitutional isomers.

A representative, non-exhaustive list of such modifications is presented in the table below.

| Starting Benzene Derivative | Resulting Phenyl Ring Modification in Analogue |

| Anisole (B1667542) (4-methoxybenzene) | 4-methoxyphenyl (B3050149) (parent structure) |

| Toluene | 4-methylphenyl (p-tolyl) |

| Fluorobenzene | 4-fluorophenyl |

| Chlorobenzene | 4-chlorophenyl |

| 1,2-Dimethoxybenzene | 3,4-dimethoxyphenyl |

Interactive Data Table: Phenyl Ring Modifications This table is interactive. Click on the headers to sort the data.

| Parent Compound | Modification | Resulting Analogue Name |

| 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane | Replacement of methoxy (B1213986) with chloro | 5-Chloro-1-(4-chlorophenyl)-1-oxopentane |

| 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane | Replacement of methoxy with methyl | 5-Chloro-1-(p-tolyl)-1-oxopentane |

| 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane | Addition of a second methoxy group | 5-Chloro-1-(3,4-dimethoxyphenyl)-1-oxopentane |

Modifications to the pentanoyl chloride precursor are a direct route to altering the alkyl chain and the position of the halogen. The use of different ω-chloroalkanoyl chlorides in the Friedel-Crafts acylation of anisole allows for the synthesis of homologues with varying chain lengths. nih.gov

Common variations include:

Chain Length Variation: Using chloroacetyl chloride, 3-chloropropionyl chloride, 4-chlorobutyryl chloride, or 6-chlorohexanoyl chloride in reactions with anisole would yield analogues with one, two, three, or five carbon atoms between the carbonyl group and the chlorine atom, respectively.

Halogen Substitution: While chloro-derivatives are common, the corresponding bromo- or iodo-analogues can be synthesized. These are often prepared by refluxing the γ-chloro ketone with sodium bromide or sodium iodide. nih.gov The greater reactivity of bromide and iodide as leaving groups can be beneficial in subsequent synthetic steps. nih.gov

Positional Isomerism: The synthesis of isomers with the halogen at different positions (e.g., α, β, or γ to the ketone) is also a key strategy. α-Haloketones can be synthesized by the direct halogenation of the parent ketone. wikipedia.org The synthesis of β- and γ-haloketones can be achieved through various specific synthetic routes, including the hydrohalogenation of allenyl ketones or the oxidative coupling of cyclobutanols. nih.govacs.org

Interactive Data Table: Alkyl Chain and Halogen Variations This table is interactive. Click on the headers to sort the data.

| Parent Compound | Modification | Resulting Analogue Name |

| 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane | Change of halogen to Bromine | 5-Bromo-1-(4-methoxyphenyl)-1-oxopentane |

| 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane | Shortening of alkyl chain by one carbon | 4-Chloro-1-(4-methoxyphenyl)-1-oxobutane |

| 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane | Lengthening of alkyl chain by one carbon | 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane |

The carbonyl group of the ketone is a hub for chemical transformations, allowing for the synthesis of a wide array of derivatives. These reactions typically involve the nucleophilic addition to the carbonyl carbon.

Notable transformations include:

Oxime Formation: The reaction of 5-chloro-1-(4-methoxyphenyl)-1-oxopentane with hydroxylamine (B1172632) hydrochloride, often in the presence of a mild base like sodium acetate, yields the corresponding oxime. researchgate.netias.ac.in This reaction proceeds via a proton-catalyzed attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. nih.gov

Hydrazone Synthesis: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) produces hydrazone derivatives. researchgate.net These reactions are also typically acid-catalyzed and involve the formation of a tetrahedral intermediate followed by the elimination of water. nih.gov The use of microwave irradiation has been shown to be an effective method for synthesizing oximes and hydrazones from ketones, often resulting in shorter reaction times and improved yields. researchgate.net

Other Derivatives: The ketone can also be converted to other functionalities such as semicarbazones and thiosemicarbazones through reactions with semicarbazide (B1199961) and thiosemicarbazide, respectively.

Strategies for Creating Complex Architectures Incorporating the 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane Scaffold

The bifunctional nature of 5-chloro-1-(4-methoxyphenyl)-1-oxopentane, possessing both an electrophilic carbonyl carbon and an electrophilic carbon bearing the chlorine atom, makes it an excellent building block for synthesizing more complex molecular architectures, particularly heterocyclic compounds. wikipedia.org

A primary strategy involves intramolecular cyclization. The terminal chloroalkyl chain can act as an electrophile, reacting with a nucleophile generated from another part of the molecule or from an external reagent that has been attached to the scaffold. For example, γ-haloketones are valuable starting materials for synthesizing various biologically relevant compounds. nih.gov

Furthermore, the scaffold can be used in multi-component reactions. The ketone functionality can react with one reagent, while the chloroalkyl chain reacts with another, leading to the rapid construction of complex molecules. For instance, α-haloketones are widely used in the synthesis of heterocycles like thiazoles, pyrroles, and thiophenes. wikipedia.orgnih.govyu.edu.jo While 5-chloro-1-(4-methoxyphenyl)-1-oxopentane is a γ-haloketone, the principles of using the dual reactivity of the halo- and keto- groups are analogous in building larger structures.

Advanced Characterization of Novel Derivatives

The structural elucidation and confirmation of purity for newly synthesized derivatives of 5-chloro-1-(4-methoxyphenyl)-1-oxopentane are accomplished using a suite of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. nih.govmdpi.com Chemical shifts, coupling constants, and integration values in ¹H NMR provide detailed information about the local electronic environment and connectivity of protons. ¹³C NMR identifies the number of unique carbon atoms and their hybridization state. Advanced 2D NMR techniques can provide further insights into the microstructure of more complex derivatives. numberanalytics.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their elemental composition through high-resolution mass spectrometry (HRMS). mdpi.commdpi.com Fragmentation patterns observed in the mass spectrum can also help to confirm the structure of the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of key functional groups. nih.gov The strong absorption band of the carbonyl (C=O) group in ketones is characteristic. Transformations of the ketone into an oxime (C=N-OH) or hydrazone (C=N-NHR) will result in the disappearance of the ketone stretch and the appearance of new characteristic bands for the C=N and O-H or N-H bonds.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state. researchgate.netresearchgate.net This technique gives precise information on bond lengths, bond angles, and stereochemistry.

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is used to confirm the empirical formula. yu.edu.jo

The combination of these techniques allows for the comprehensive characterization of novel analogues, ensuring their structural integrity and purity before any further investigation.

Applications of 5 Chloro 1 4 Methoxyphenyl 1 Oxopentane and Its Derivatives in Chemical Science

Utility as Synthetic Intermediates in Organic Synthesis

The bifunctional nature of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, possessing both a reactive ketone and a terminal alkyl chloride, positions it as a versatile intermediate in organic synthesis. This dual reactivity allows for sequential or one-pot reactions to construct more complex molecular architectures.

Precursors for Heterocyclic Compound Synthesis

The general synthetic utility of related structures is highlighted by the use of functionalized building blocks in multicomponent reactions to generate diverse heterocyclic libraries. amazonaws.com These reactions are prized for their efficiency and ability to generate molecular complexity in a single step.

Building Blocks for Complex Molecule Construction

The construction of complex molecules, including natural products and their analogues, often relies on the use of versatile and strategically functionalized building blocks. The pentanoyl chain of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane offers a flexible five-carbon unit that can be incorporated into larger molecular frameworks. The terminal chloride provides a handle for nucleophilic substitution, while the ketone can undergo a wide array of transformations, including reductions, additions, and condensations.

For example, the synthesis of polycyclic aromatic compounds often involves the strategic assembly of smaller, functionalized precursors. nih.govnih.gov The methoxyphenyl group can influence the electronic and steric properties of molecules, which is a critical consideration in the design of functional organic materials and pharmaceuticals.

Catalysis and Ligand Design

The field of catalysis heavily relies on the design and synthesis of ligands that can coordinate with metal centers to modulate their reactivity and selectivity. While there is no specific information on the use of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane in this context, its structure suggests potential for derivatization into novel ligands.

Role in Transition Metal Complexation

The ketone functionality of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane could be transformed into a β-diketone moiety, a class of compounds well-known for their ability to form stable complexes with a wide range of transition metals. researchgate.netresearchgate.netmdpi.com These metal β-diketonate complexes have found applications in various catalytic processes. The electronic properties of such ligands, influenced by the methoxyphenyl substituent, could fine-tune the catalytic activity of the corresponding metal complexes. The coordination chemistry of such ligands is a rich area of study, with the potential to create catalysts with unique properties. plu.mx

Investigation of Catalytic Efficiency

The efficiency of a catalyst is paramount. Ligands derived from molecules like 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane could be investigated in various catalytic reactions. mostwiedzy.pl The steric and electronic environment provided by the ligand plays a crucial role in determining the outcome of a catalytic cycle, including reaction rates, yields, and stereoselectivity. Research in this area would involve synthesizing the potential ligands, preparing their transition metal complexes, and systematically evaluating their performance in benchmark catalytic transformations.

Materials Science Applications

The structural motifs present in 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane and its derivatives are relevant to the field of materials science, particularly in the development of functional organic materials such as conductive polymers and liquid crystals.

The synthesis of conductive polymers often involves the polymerization of functionalized monomers. researchgate.net While direct use of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane as a monomer is not reported, its derivatives could potentially be designed to undergo polymerization, leading to materials with interesting electronic and optical properties. The methoxyphenyl group is a common substituent in materials designed for electronic applications.

Corrosion Inhibition Studies

There is no available research data on the use of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane or its derivatives as corrosion inhibitors. Consequently, no detailed research findings or data tables on their inhibition efficiency, electrochemical behavior, or performance under various conditions can be provided.

Film Formation and Adsorption Mechanisms

Similarly, the scientific literature lacks any studies pertaining to the film-forming properties or adsorption mechanisms of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane and its derivatives on metallic surfaces. Research into how these compounds might interact with surfaces to form protective layers, and whether such adsorption would be characterized as physisorption or chemisorption, has not been published.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 5 Chloro 1 4 Methoxyphenyl 1 Oxopentane Analogues

Relationship between Molecular Structure and Biological Activity (General)

The biological profile of analogues related to 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane is determined by the collective contributions of the 4-methoxyphenyl (B3050149) ring, the pentanone chain, and the terminal chloro group. Each of these components can influence the compound's absorption, distribution, metabolism, excretion, and, most importantly, its affinity for biological targets.

The functional groups present in a molecule are the primary drivers of its interactions with biological macromolecules such as proteins and nucleic acids. In the case of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane analogues, the key functional groups include the methoxy (B1213986) group, the carbonyl group, and the chloro group.

Pentanone Chain and Carbonyl Group: The pentanone chain provides a flexible linker that allows the terminal chloro group and the aromatic ring to adopt optimal orientations within a binding site. The length and flexibility of this alkyl chain can be critical for activity. The carbonyl group is a key pharmacophoric feature, capable of acting as a hydrogen bond acceptor. In many enzyme inhibitors, the carbonyl oxygen forms crucial hydrogen bonds with amino acid residues in the active site. For example, in some chalcone (B49325) analogues, the α,β-unsaturated carbonyl system is essential for their anti-inflammatory activity. nih.gov

Terminal Chloro Group: The presence of a halogen, such as chlorine, can significantly modulate a molecule's biological activity. The chloro group is electron-withdrawing and can alter the electronic properties of the molecule. It can also increase lipophilicity, which may enhance membrane permeability. Furthermore, a terminal alkyl chloride can act as a weak alkylating agent, potentially forming covalent bonds with nucleophilic residues in a biological target, which can lead to irreversible inhibition. However, such reactivity needs to be carefully balanced to avoid off-target effects. In some chalcone analogues, the presence of a chlorine atom has been shown to have a positive effect on their antimicrobial activity. nih.gov

| Functional Group | Potential Interactions | Impact on Biological Activity |

|---|---|---|

| 4-Methoxyphenyl | Hydrogen bonding (acceptor), π-π stacking, hydrophobic interactions | Influences target binding affinity and specificity; affects lipophilicity and cell permeability. |

| Pentanone Chain | Provides conformational flexibility | Allows for optimal orientation within the binding site; chain length can be critical for activity. |

| Carbonyl Group | Hydrogen bonding (acceptor) | Key interaction for anchoring the molecule in the active site of enzymes. |

| Terminal Chloro Group | Increases lipophilicity, potential for covalent bond formation | Can enhance membrane permeability and may lead to irreversible inhibition. |

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological targets such as enzymes and receptors are themselves chiral. nih.gov If a stereocenter exists within the analogues of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, it is highly probable that the different stereoisomers will exhibit distinct biological activities. nih.gov This is because only one enantiomer may fit correctly into the binding site of a target protein, leading to a productive interaction. The other enantiomer may have a much lower affinity or may even bind to a different target, leading to different pharmacological effects or side effects. For instance, in a study of ketoconazole (B1673606) stereoisomers, large differences in selectivity were observed for the inhibition of cytochrome P-450 enzymes involved in steroid biosynthesis. nih.gov While there is no inherent chiral center in the parent compound 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, modifications to the pentanone chain could introduce chirality, making the evaluation of individual stereoisomers essential for understanding their biological activity.

Mechanisms of Biological Action

The biological effects of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane analogues are exerted through various mechanisms at the molecular level. These can include the inhibition of specific enzymes, antioxidant effects, and antimicrobial actions.

Falcipain-2: Falcipain-2 is a cysteine protease of Plasmodium falciparum, the parasite responsible for malaria, and is a key target for antimalarial drugs. bohrium.comresearchgate.net Chalcones, which are structurally related to the core of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, have been identified as inhibitors of falcipain-2. researchgate.net The inhibitory mechanism likely involves the interaction of the α,β-unsaturated carbonyl system of chalcones with the active site cysteine residue of the enzyme. For analogues of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, a similar mechanism could be envisaged where the carbonyl group interacts with the enzyme's active site.

Elastase: Human neutrophil elastase is a serine protease involved in inflammatory processes. Its overactivity is implicated in various diseases, making it a target for anti-inflammatory drugs. The inhibition of elastase often involves compounds that can interact with the serine residue in the catalytic triad (B1167595) of the enzyme.

DHFR (Dihydrofolate Reductase): DHFR is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. Inhibitors of DHFR are typically structural analogues of folic acid and bind to the active site of the enzyme, preventing the binding of the natural substrate.

Tyrosine Kinase: Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for cancer therapy. nih.gov Many tyrosine kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme. The 4-methoxyphenyl group in analogues of 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane could potentially interact with the hydrophobic regions of the ATP-binding site. For example, analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline have shown potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org